VK-28

Overview

Description

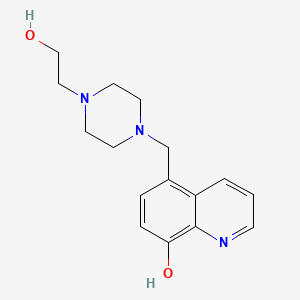

VK-28 is a chemical compound with the molecular formula C₁₆H₂₁N₃O₂ and a molecular weight of 287.36 g/mol This compound is a derivative of quinoline and piperazine, featuring a hydroxyethyl group

Mechanism of Action

Target of Action

Similar compounds, such as 8-hydroxyquinolines, have been reported to form chelate complexes with metal ions, which are incorporated with essential enzymes for dna synthesis .

Mode of Action

It is known that 5-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol and similar compounds can form lipophilic complexes with metal ions, which are capable of entering and being distributed within cells . This interaction with metal ions could potentially lead to changes in cellular processes.

Biochemical Pathways

The compound’s ability to form complexes with metal ions suggests it may influence pathways involving these ions .

Result of Action

Similar compounds have been shown to exhibit strong activities against bacterial microorganisms .

Action Environment

The action of 5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol can be influenced by environmental factors. For instance, the compound has been studied as a corrosion inhibitor for carbon steel in a 1 M HCl medium. The inhibition efficiency was found to increase with increasing inhibitor concentration and to decrease with increasing temperature .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol are not fully understood yet. The compound is known to interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

The molecular mechanism of action of 5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol is not fully understood. It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The temporal effects of 5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol in laboratory settings are not well-documented. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of 5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol vary with different dosages in animal models

Metabolic Pathways

The metabolic pathways that 5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol is involved in are not well-understood. It is known to interact with various enzymes or cofactors

Transport and Distribution

The transport and distribution of 5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol within cells and tissues are not well-understood. It is known to interact with various transporters or binding proteins

Subcellular Localization

The subcellular localization of 5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol and any effects on its activity or function are not well-understood. It could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VK-28 typically involves the reaction of 8-hydroxyquinoline with 1-(2-hydroxyethyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

VK-28 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.

Reduction: Sodium borohydride (NaBH₄) in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

VK-28 has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of corrosion inhibitors for protecting metal surfaces.

Comparison with Similar Compounds

Similar Compounds

8-Hydroxyquinoline: A parent compound with similar metal-chelating properties.

4-(2-Hydroxyethyl)piperazine: Shares the piperazine moiety with hydroxyethyl substitution.

5-(4-Phenylpiperazin-1-yl)methyl)quinolin-8-ol: Another derivative with a phenyl group instead of a hydroxyethyl group.

Uniqueness

VK-28 is unique due to its specific combination of quinoline and piperazine moieties with a hydroxyethyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

VK-28 is a synthetic iron chelator that has garnered attention for its diverse biological activities, particularly in the fields of neuroprotection and antimicrobial action. This article provides a comprehensive overview of this compound's biological activity, supported by data tables, case studies, and detailed research findings.

1. Overview of this compound

This compound is characterized by its ability to cross the blood-brain barrier due to its structural features, including a piperazine ring that enhances its polarity. This property makes it a promising candidate for treating neurodegenerative diseases and conditions associated with iron overload.

2. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties against various pathogens, including Staphylococcus aureus, Escherichia coli, and Acinetobacter baumannii.

2.1 Minimum Inhibitory Concentration (MIC) Studies

The effectiveness of this compound was evaluated through MIC studies, which measure the lowest concentration of an antimicrobial that inhibits visible growth of a microorganism after overnight incubation.

| Bacterial Strain | MIC (this compound) µg/ml | MIC (Deferoxamine) µg/ml | MIC (Apo6619) µg/ml |

|---|---|---|---|

| Staphylococcus aureus | 64 | >512 | 256 |

| Escherichia coli | 64 | >512 | 256 |

| Acinetobacter baumannii | 32 | >512 | 128 |

This compound showed a notable bacteriostatic effect, particularly against nosocomial bacteria, outperforming traditional iron chelators like deferoxamine in terms of efficacy .

2.2 Time-Kill Assays

Time-kill assays further elucidated this compound's bacteriostatic properties. When challenged with concentrations of this compound at or above the MIC, significant reductions in bacterial counts were observed over time.

Time-Kill Study Results

Figure: Time-kill studies showing the effects of this compound on bacterial viability over time.

3. Neuroprotective Effects

This compound has been extensively studied for its neuroprotective effects, particularly in models of intracerebral hemorrhage (ICH). The compound mitigates iron toxicity and reduces oxidative stress, which is crucial in preventing secondary brain damage.

This compound operates by chelating excess iron, thus reducing reactive oxygen species (ROS) production and subsequent cellular damage. In animal models, this compound administration resulted in:

- Decreased cell death in organotypic hippocampal slice cultures.

- Reduced microglial activation and polarization towards an M2-like phenotype.

- Improved neurological function post-ICH.

The comparative efficacy of this compound to deferoxamine was highlighted in studies where both compounds reduced cell death similarly, but this compound exhibited lower toxicity levels .

3.2 Case Studies

In a study involving middle-aged mice subjected to ICH, this compound significantly improved outcomes compared to controls:

- Neurological Function : Mice treated with this compound showed enhanced performance on behavioral assessments.

- Survival Rates : The overall death rate was reduced in the this compound group compared to untreated counterparts.

4. Conclusion and Future Directions

This compound represents a multifaceted compound with promising applications in both antimicrobial therapy and neuroprotection. Its ability to effectively chelate iron positions it as a potential therapeutic agent for conditions related to iron dysregulation and bacterial infections.

Future research should focus on:

- Exploring combinatorial therapies with conventional antibiotics.

- Investigating long-term effects and safety profiles in clinical settings.

- Expanding studies into other neurodegenerative diseases where iron accumulation is implicated.

Properties

IUPAC Name |

5-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c20-11-10-18-6-8-19(9-7-18)12-13-3-4-15(21)16-14(13)2-1-5-17-16/h1-5,20-21H,6-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIXFNVDWEWCEOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)CC2=C3C=CC=NC3=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403691 | |

| Record name | VK-28 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312611-92-0 | |

| Record name | VK-28 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VK-28 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.